3-(Methylamino)thietane-3-carbonitrile
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Overview
Description
3-(Methylamino)thietane-3-carbonitrile is a chemical compound with the molecular formula C5H8N2S. It is a versatile building block used in various chemical syntheses and research applications. The compound is characterized by a thietane ring, which is a four-membered ring containing sulfur, and a nitrile group attached to the third carbon of the ring. The presence of a methylamino group further enhances its reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane-3-carbonitrile typically involves the reaction of thietane derivatives with methylamine and cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Thietane derivative, methylamine, cyanogen bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0-25°C.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)thietane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
3-(Methylamino)thietane-3-carbonitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the thietane ring, nitrile group, and methylamino group. These functional groups enable the compound to participate in various chemical transformations, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)thietane-3-carbonitrile: Similar structure but lacks the methyl group.
3-(Ethylamino)thietane-3-carbonitrile: Contains an ethyl group instead of a methyl group.
3-(Dimethylamino)thietane-3-carbonitrile: Contains two methyl groups attached to the amino group.
Uniqueness
3-(Methylamino)thietane-3-carbonitrile is unique due to the presence of the methylamino group, which enhances its reactivity and versatility in chemical reactions. This compound’s specific combination of functional groups makes it a valuable building block in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carbonitrile |
InChI |
InChI=1S/C5H8N2S/c1-7-5(2-6)3-8-4-5/h7H,3-4H2,1H3 |
InChI Key |
OWFFARXIYGSROS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C#N |
Origin of Product |
United States |
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